molecular formula C23H18BrN3O3 B2901861 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide CAS No. 898453-21-9

2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

Cat. No. B2901861
CAS RN: 898453-21-9
M. Wt: 464.319
InChI Key: QFQWCYUWVUAZNG-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide, also known as BRD3308, is a synthetic compound that has been widely studied for its potential use in cancer treatment. This compound belongs to the class of indolizine derivatives and is known for its unique chemical structure that offers a range of potential applications.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves the inhibition of the enzyme bromodomain-containing protein 4 (BRD4). BRD4 is known to play a key role in the regulation of gene expression, and its inhibition by 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide leads to a reduction in the expression of genes that promote cancer cell growth.
Biochemical and Physiological Effects:
2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of genes that promote cancer cell growth. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide in lab experiments is its specificity for BRD4. This allows for targeted inhibition of this enzyme, which can be useful in studying its role in cancer and other diseases. However, one limitation of using 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide. One potential application is in the development of new cancer therapies. Additionally, 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide may have potential in the treatment of other diseases, such as inflammatory disorders. Further research is needed to fully understand the potential of this compound and to develop effective therapies based on its unique properties.
In conclusion, 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a promising compound that has been extensively studied for its potential use in cancer treatment. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new therapies. Further research is needed to fully understand its potential and to develop effective treatments based on its properties.

Synthesis Methods

The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves a series of chemical reactions that start with the preparation of 4-bromobenzoyl chloride. The resulting compound is then reacted with 4-methoxyaniline to form 4-bromo-N-(4-methoxyphenyl)benzamide. This intermediate is then reacted with indolizine-1-carboxylic acid to form 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide.

Scientific Research Applications

2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3/c1-30-17-11-9-16(10-12-17)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)14-5-7-15(24)8-6-14/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQWCYUWVUAZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

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